molecular formula C8H6N4O B13689539 2-(2-Pyrazinyl)imidazole-5-carbaldehyde

2-(2-Pyrazinyl)imidazole-5-carbaldehyde

Cat. No.: B13689539
M. Wt: 174.16 g/mol
InChI Key: VSIIVNGNRRUTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyrazinyl)imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N4O. It features an imidazole ring fused with a pyrazine ring and an aldehyde functional group at the 5-position of the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyrazinyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Pyrazinyl)imidazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The imidazole and pyrazine rings can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the imidazole and pyrazine rings, along with the reactive aldehyde group at the 5-position. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-pyrazin-2-yl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-5H,(H,11,12)

InChI Key

VSIIVNGNRRUTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=C(N2)C=O

Origin of Product

United States

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